molecular formula C12H23NO3 B8386901 tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate

tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate

Cat. No.: B8386901
M. Wt: 229.32 g/mol
InChI Key: CBZNOKAFOMSSLW-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclohexane ring with specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate typically involves the following steps:

    Formation of the cyclohexane ring: The cyclohexane ring with the desired stereochemistry can be synthesized through various methods, including catalytic hydrogenation or stereoselective cyclization.

    Introduction of the hydroxy and methyl groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation.

    Attachment of the carbamate group: The carbamate group can be introduced by reacting the cyclohexane derivative with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or halides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential as a drug candidate or a prodrug.
  • Utilized in the design of novel therapeutic agents.

Industry:

  • Applied in the production of specialty chemicals and materials.
  • Used in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting or modulating its activity. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

  • tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate
  • This compound derivatives
  • Other carbamate compounds with similar structural features

Uniqueness:

  • The specific stereochemistry of the cyclohexane ring in this compound imparts unique reactivity and selectivity in chemical reactions.
  • The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[(1R,3S,4S)-3-hydroxy-4-methylcyclohexyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9+,10-/m0/s1

InChI Key

CBZNOKAFOMSSLW-AEJSXWLSSA-N

Isomeric SMILES

C[C@H]1CC[C@H](C[C@@H]1O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1CCC(CC1O)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of tert-butyl 4-methylcyclohex-3-enylcarbamate (1.5844 g, 7.50 mmol) in THF (94 mL) at 0° C. was added 1M borane THF complex (33.7 mL, 33.7 mmol). The solution was stirred at 0° C. for 1 h and then at room temperature for 2 h. The reaction was quenched very slowly with water (40.5 mL, 2249 mmol), diluted with ethanol (39.8 mL, 682 mmol) and basified with aqueous sodium hydroxide solution (5 N, 37.5 mL, 187 mmol). To the stirring biphasic mixture was slowly added hydrogen peroxide (38.3 mL, 375 mmol) and the resulting mixture was heated to 45° C. for 20 h. The crude reaction was quenched with saturated aqueous sodium sulfite solution (70 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes). The product fractions were combined and concentrated to afford a mixture of four isomers of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate (trans relationship between 3-hydroxy and 4-methyl moieties) (0.9608 g, 4.19 mmol, 55.9% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.60-6.85 (m, 1H), 4.29-4.58 (m, 1H), 3.35-3.80 (m, 1H), 2.81-3.28 (m, 1H), 1.20-1.96 (m, 14H), 0.79-1.14 (m, 5H; MS (ESI) m/z 230.5 [M+1]+.
Quantity
1.5844 g
Type
reactant
Reaction Step One
Name
Quantity
94 mL
Type
solvent
Reaction Step One
Name
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Quantity
39.8 mL
Type
reactant
Reaction Step Three
Quantity
37.5 mL
Type
reactant
Reaction Step Four
Quantity
38.3 mL
Type
reactant
Reaction Step Five

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